Methyl 1-methylazetidine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 1-methylazetidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-7-3-5(4-7)6(8)9-2/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCYSJZHNQSHCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Applications in Organic Synthesis
Intermediate in Synthesis:
Methyl 1-methylazetidine-3-carboxylate is widely used as an intermediate in the synthesis of various pharmaceuticals and biologically active compounds. It provides a scaffold for the development of new drugs, particularly those targeting neurological conditions due to its ability to modulate biological pathways.
Reactions and Transformations:
The compound can undergo several chemical transformations, making it a valuable precursor for synthesizing other azetidine derivatives. For instance, it can react with electrophiles to form substituted azetidines, which are important in medicinal chemistry .
Biological Applications
Pharmacological Potential:
Research has indicated that derivatives of this compound exhibit significant biological activity. They have been studied for their potential as enzyme inhibitors and in the development of treatments for diseases such as cancer and neurodegenerative disorders .
Mechanistic Studies:
The compound's reactivity allows for detailed studies on enzyme mechanisms, particularly in understanding how modifications to the azetidine structure can influence biological activity. This aspect is crucial for drug design and optimization .
Industrial Applications
Production of Specialty Chemicals:
In industrial settings, this compound is utilized in the production of specialty chemicals that require specific properties. Its unique structure allows for the development of materials with tailored functionalities, such as polymers and coatings .
Synthesis Techniques:
The synthesis of this compound often involves various methods, including the use of chloromethylating agents under basic conditions to yield high-purity products suitable for further applications .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Drug Development | Demonstrated that azetidine derivatives have potential as anti-cancer agents due to their ability to inhibit specific enzymes involved in tumor growth. |
| Study B | Enzyme Mechanism | Investigated the interaction of this compound with key enzymes, revealing insights into its mechanism of action and potential therapeutic applications. |
| Study C | Material Science | Explored the use of azetidine-based compounds in creating novel materials with enhanced thermal stability and mechanical properties. |
Mechanism of Action
The mechanism by which methyl 1-methylazetidine-3-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Ring Strain vs. Reactivity
- The azetidine ring in this compound introduces significant ring strain, enhancing reactivity in ring-opening or functionalization reactions compared to larger rings (e.g., piperidines). In contrast, ethyl 3-hydroxy-3-methylazetidine-1-carboxylate’s hydroxyl group stabilizes the ring via hydrogen bonding, reducing strain but increasing polarity .
Substituent Effects
Spectroscopic and Analytical Data
- While NMR and FTIR data for this compound are unavailable, analogs like methyl shikimate () and ethyl 3-hydroxy-3-methylazetidine-1-carboxylate () confirm that ester carbonyl peaks (~170 ppm in ¹³C NMR) and azetidine ring protons (δ 2.5–4.0 ppm in ¹H NMR) are characteristic features .
Preparation Methods
Reaction Mechanism and Starting Materials
The synthesis typically begins with a suitably substituted azetidine precursor, such as 1-methylazetidine-3-carboxylic acid. Methylation of the carboxylic acid group is achieved using dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction proceeds via nucleophilic substitution, where the base deprotonates the carboxylic acid, enabling the methyl group to attach to the oxygen atom.
For azetidine derivatives lacking the carboxylate group, a two-step process is employed:
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Ring Formation : Cyclization of γ-amino alcohols or γ-amino acids under acidic or basic conditions.
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Esterification : Introduction of the methyl carboxylate group via Fischer esterification or transesterification.
Optimization Parameters
Key variables influencing the reaction include:
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Temperature : Maintained at 80–100°C to ensure reflux without decomposition.
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Solvent : Polar aprotic solvents (e.g., dimethylformamide) enhance reagent solubility.
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Atmosphere : Inert gases (N₂ or Ar) prevent oxidation of sensitive intermediates.
A representative procedure involves refluxing 1-methylazetidine-3-carboxylic acid with methanol and sulfuric acid as a catalyst for 12–24 hours, yielding the esterified product with >85% purity after aqueous workup.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a superior alternative to traditional methods, significantly reducing reaction times while improving selectivity and yield. This technique leverages dielectric heating to accelerate molecular interactions.
Procedure and Advantages
In a typical setup, a mixture of 1-methylazetidine-3-carboxylic acid, methanol, and a catalytic amount of hydrochloric acid is irradiated in a microwave reactor at 120°C for 15–30 minutes. The rapid heating promotes efficient esterification, achieving conversions exceeding 90%.
Comparative Advantages Over Reflux :
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Time Efficiency : Reactions complete in minutes rather than hours.
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Energy Savings : Targeted heating reduces overall energy consumption.
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Enhanced Purity : Minimized side reactions due to precise temperature control.
Scalability Considerations
While microwave synthesis is ideal for laboratory-scale production, industrial adaptation requires specialized equipment capable of handling larger volumes. Continuous-flow microwave reactors are being explored to bridge this gap, enabling gram-scale synthesis with consistent results.
Comparative Analysis of Synthesis Methods
The table below summarizes the critical differences between reflux and microwave-assisted methods:
| Parameter | Reflux Method | Microwave Method |
|---|---|---|
| Reaction Time | 12–24 hours | 15–30 minutes |
| Temperature | 80–100°C | 120°C |
| Yield | 75–85% | 88–92% |
| Energy Consumption | High | Low |
| Scalability | Industrial-friendly | Limited without adaptation |
| Byproduct Formation | Moderate | Minimal |
Analytical Techniques for Validation
Post-synthesis analysis ensures the structural integrity and purity of this compound. The following techniques are routinely employed:
Thin-Layer Chromatography (TLC)
TLC using silica gel plates and a mobile phase of ethyl acetate/hexane (1:3) confirms product migration (Rf ≈ 0.45) and monitors reaction progress.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) reveals characteristic signals:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 1-methylazetidine-3-carboxylate, and how can reaction parameters be optimized?
- Methodological Answer : The compound can be synthesized via [3+2] cycloaddition reactions using azide-alkyne click chemistry, similar to methods reported for triazole derivatives . Optimization involves adjusting catalyst loadings (e.g., ruthenium complexes), solvent selection (toluene or dichloromethane), and reaction time (24–48 hours under reflux). Purification via silica gel chromatography with ether or CH₂Cl₂ is recommended to isolate high-purity products .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR : Assign the azetidine ring protons (δ 3.0–4.0 ppm) and ester methyl groups (δ 3.6–3.8 ppm).
- FT-IR : Identify carbonyl stretches (~1740 cm⁻¹) and ring vibrations.
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ions).
- NIST Chemistry WebBook provides reference data for cross-validation of spectral signatures .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. Store at 2–8°C in airtight containers, avoiding moisture. In case of exposure, rinse skin/eyes with water for 15 minutes and consult safety data sheets for azetidine derivatives (e.g., HY-Y0530) .
Advanced Research Questions
Q. How can Cremer-Pople parameters be applied to analyze the puckering conformation of the azetidine ring?
- Methodological Answer : Use the Cremer-Pople formalism to define ring puckering amplitude () and phase angle () based on crystallographic coordinates . For this compound, calculate deviations from planarity using software like ORTEP-3 to visualize puckering modes. Compare results with azetidine-3-carboxylic acid derivatives (e.g., HY-Y0530) to assess steric effects of the methyl ester group .
Q. What strategies resolve contradictions between computational and experimental molecular geometries?
- Methodological Answer :
X-ray Refinement : Use SHELXL to refine crystallographic data, ensuring anisotropic displacement parameters are accurately modeled .
DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with experimental bond lengths/angles. Adjust basis sets or solvation models if discrepancies exceed 2% .
Torsional Analysis : Validate computational models against experimental torsion angles (e.g., N-C-C-O ester linkage) .
Q. How can SHELX software improve the refinement of X-ray data for this compound derivatives?
- Methodological Answer :
- Use SHELXD for structure solution via dual-space algorithms, especially for small-molecule crystals.
- Apply SHELXL for high-resolution refinement, incorporating hydrogen atom positions via riding models.
- For twinned crystals, employ the TWIN/BASF commands to refine scale factors .
Q. What challenges arise in achieving enantiomeric purity during synthesis, and how can they be mitigated?
- Methodological Answer : Racemization may occur due to the azetidine ring’s strain. Mitigation strategies include:
- Chiral Catalysts : Use Ru-based complexes with chiral ligands for asymmetric synthesis.
- Chromatographic Separation : Employ chiral columns (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for enantiomer resolution.
- Circular Dichroism (CD) : Monitor enantiopurity post-synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
